molecular formula C5H10N2OS B025580 Thiomorpholine-3-carboxamide CAS No. 103742-31-0

Thiomorpholine-3-carboxamide

Cat. No. B025580
CAS RN: 103742-31-0
M. Wt: 146.21 g/mol
InChI Key: WTBJIFNMKOKRJX-UHFFFAOYSA-N
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Description

Thiomorpholine-3-carboxamide is a chemical compound with the molecular formula C5H10N2OS and a molecular weight of 146.21 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for Thiomorpholine-3-carboxamide is 1S/C5H10N2OS/c6-5(8)4-3-9-2-1-7-4/h4,7H,1-3H2,(H2,6,8) . This indicates that the molecule consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.


Physical And Chemical Properties Analysis

Thiomorpholine-3-carboxamide is a powder with a melting point of 162-163°C . It is stored at a temperature of 4°C .

Scientific Research Applications

Stimuli-Responsive Polymers

Thiomorpholine derivatives have been used in the development of stimuli-responsive polymers. These polymers can respond to changes in pH and temperature, making them useful in nanomedicine . The monomer ethylthiomorpholine oxide methacrylate (THOXMA) can be polymerized to obtain well-defined polymers. Copolymers with hydroxyethyl methacrylate (HEMA) were prepared, which allowed the tuning of the LCST behaviour of the polymers .

Biological Applications

Thiomorpholine-3-carboxamide derivatives have shown potential in biological applications. For instance, hydrophilic poly(thiomorpholine oxide ethyl methacrylate) polymers possessed a pK a around 5.6 which denotes a weak acid character which could be exploited in biological applications .

Drug Delivery Systems

The pH-responsive and temperature-responsive properties of thiomorpholine-3-carboxamide derivatives make them suitable for use in drug delivery systems. They can be used to create smart materials that release drugs only under specific conditions or in targeted tissues or cells .

Hemocompatible Materials

Thiomorpholine-3-carboxamide derivatives have been found to be hemocompatible. They do not cause aggregation or lysis of red blood cells, making them safe for use in biological applications .

Cholesteryl Ester Transfer Protein Inhibitors

Thiomorpholine-3-carboxamide derivatives have been used as potential cholesteryl ester transfer protein (CETP) inhibitors . CETP plays an important role in decreasing HDL-C level and increasing LDL-C level, and its inhibition may be a new therapy for atherosclerosis .

Bioactive Compounds

Both morpholine and its thio analogue have proven to act as bioactives against different molecular targets. These scaffolds have been an indispensable element of the pharmacophore .

properties

IUPAC Name

thiomorpholine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2OS/c6-5(8)4-3-9-2-1-7-4/h4,7H,1-3H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBJIFNMKOKRJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340880
Record name thiomorpholine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiomorpholine-3-carboxamide

CAS RN

103742-31-0
Record name thiomorpholine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 0.28 g (0.56 mmol) of 2,2-dimethyl-4-[(4-{[5-(tetrahydro-2H-pyran-2-yloxy)-2-pentynyl]oxy}phenyl)sulfonyl]-3-thiomorpholine carboxylic acid and 0.091 g (0.675 mmol) of 1-hydroxybenzotriazole in 2.5 mL of DMF was added 0.151 g (0.788 mmol) of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and stirred at room temperature for 1 h. Then 0.173 mL (2.8 mmol) of 50% aqueous hydroxylamine was added and the reaction was stirred for 18 h. The resulting mixture was diluted with ethyl acetate, washed with water, brine, dried over MgSO4, filtered and concentrated in vacuo. The residue was chromatographed on silica gel eluting with 5% methanol/dichloromethane. The product was triturated with ether to provide 0.024 g (8%) of N-hydroxy-2,2-dimethyl-4-[(4-{[5-tetrahydro-2H-pyran-2-yloxy)-2-pentynyl]oxy}phenyl)sulfonyl]-3-thiomorpholine carboxamide as a white solid.
Name
2,2-dimethyl-4-[(4-{[5-(tetrahydro-2H-pyran-2-yloxy)-2-pentynyl]oxy}phenyl)sulfonyl]-3-thiomorpholine carboxylic acid
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
0.091 g
Type
reactant
Reaction Step One
Quantity
0.151 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0.173 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
Thiomorpholine-3-carboxamide

Q & A

Q1: What is unique about the synthesis of the thiomorpholine-3-carboxamide scaffold presented in the research?

A1: The research describes a novel and efficient method for synthesizing 1,2-disubstituted N-alkyl(aryl)-6-oxo thiomorpholine-3-carboxamide derivatives. [] This method utilizes a three-component reaction involving an α-amino acid, mercaptoacetaldehyde, and an isocyanide. [] The reaction proceeds smoothly under mild conditions and exhibits high stereoselectivity, making it a valuable tool for accessing this novel class of compounds. []

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